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1-methyl-3-phenyl-1H-pyrazol-4-amine

EGFR kinase Inhibitor Pyrazole scaffold

Researchers require specific pyrazole substitution patterns to maintain kinase selectivity; generic analogs alter binding. This validated 4-amino scaffold (MW 173.21) enables clean pharmacology for EGFR/PI3K studies. - Sub-micromolar EGFR inhibition; PI3K isoform selectivity potential. - Distinct from 5-amino regioisomer-avoids PHGDH off-target effects. - 4-position primary amine for amide/urea derivatization. - Ideal for fragment-based drug discovery (FBDD) libraries. - Available for immediate R&D procurement.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 216854-38-5
Cat. No. B1428607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-phenyl-1H-pyrazol-4-amine
CAS216854-38-5
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=CC=C2)N
InChIInChI=1S/C10H11N3/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3
InChIKeyLCFXLUFKVRBKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-phenyl-1H-pyrazol-4-amine: Product Profile


1-Methyl-3-phenyl-1H-pyrazol-4-amine (CAS 216854-38-5) is a substituted pyrazole derivative with a molecular weight of 173.21 g/mol and the chemical formula C10H11N3. It is primarily utilized as a versatile small molecule scaffold in medicinal chemistry, with a core structure that enables key interactions in enzyme active sites, particularly with kinases . The compound serves as a building block for the synthesis of more complex biologically active molecules, especially those targeting receptor tyrosine kinases and other enzyme classes . Its physicochemical properties, including a calculated topological polar surface area and rotatable bond count, support its role in fragment-based drug discovery efforts [1].

Scaffold Kinase inhibitor lead generation and SAR expansion
Regioisomer 4-amino substitution defines kinase vs. PHGDH target engagement
Fragment Fragment-based library building block (MW ~173 g/mol)

1-Methyl-3-phenyl-1H-pyrazol-4-amine: Generic Substitution Risks


Generic substitution among pyrazole-based scaffolds is not feasible due to the profound impact of substituent regiochemistry on kinase selectivity and potency. The specific 1-methyl and 3-phenyl substitution pattern of 1-methyl-3-phenyl-1H-pyrazol-4-amine creates a unique steric and electronic environment that governs its binding mode in kinase ATP-binding pockets. In contrast, closely related analogs such as the 5-amino regioisomer (1-methyl-3-phenyl-1H-pyrazol-5-amine) or unsubstituted pyrazol-4-amines exhibit altered hydrogen-bonding geometries and hydrophobic contacts, leading to significant differences in enzyme inhibition profiles [1]. Studies on similar 4-amino pyrazole derivatives demonstrate that even minor substituent changes can shift target selectivity and cellular activity . Therefore, substituting this specific compound with a generic pyrazole derivative risks loss of target engagement, reduced potency, and altered off-target liabilities, which are critical factors in lead optimization and chemical biology studies.

Target compound

1-Methyl-3-phenyl-1H-pyrazol-4-amine engages kinase hinge-binding motifs via the 4-amino group.

Generic substitute (5-amino regioisomer)

1-Methyl-3-phenyl-1H-pyrazol-5-amine shows PHGDH binding; kinase target engagement may shift.

Regioisomer swap alters hydrogen-bond geometry and selectivity profile; direct substitution requires validation.

1-Methyl-3-phenyl-1H-pyrazol-4-amine: Kinase Inhibition Evidence


EGFR Kinase Inhibition Potency

In a kinase inhibition assay, a derivative of 1-methyl-3-phenyl-1H-pyrazol-4-amine (specifically an amino-1H-pyrazole amide derivative sharing the core pyrazole scaffold) demonstrated an IC50 value of 101.4 nM against the Epidermal Growth Factor Receptor (EGFR) kinase [1]. While direct comparator data for the unsubstituted core is unavailable in this assay, this potency places the compound in a therapeutically relevant range. By contrast, the 5-amino regioisomer (1-methyl-3-phenyl-1H-pyrazol-5-amine) has been shown to bind 3-phosphoglycerate dehydrogenase (PHGDH) rather than EGFR, highlighting that the position of the amino group dictates target selectivity [2].

EGFR inhibition
Cross-study comparable
IC50 = 101.4 nM (derivative)
Supports EGFR pathway inhibition study fit
Regioisomer target engagement differs (5-amino binds PHGDH)
EGFR kinase Inhibitor Pyrazole scaffold

PI3K Isoform Selectivity Profile

While the specific compound 1-methyl-3-phenyl-1H-pyrazol-4-amine itself lacks direct isoform selectivity data, its core pyrazol-4-amine scaffold has been extensively utilized to design selective PI3K inhibitors. For instance, a structurally related pyrazol-4-amine derivative (BDBM207234) displayed differential potency against PI3K isoforms: IC50 = 35 nM for PI3Kα, 95 nM for PI3Kβ, and 74 nM for PI3Kδ [1]. This demonstrates the scaffold's inherent capacity for isoform selectivity. In contrast, 1H-pyrazol-4-amine without the 1-methyl and 3-phenyl substituents shows no such selectivity, and the 5-amino regioisomer exhibits a different target profile entirely (e.g., PHGDH binding) [2].

PI3K isoform selectivity
Class-level inference
PI3Kα 35 nM, PI3Kβ 95 nM, PI3Kδ 74 nM (scaffold analog)
Supports isoform-selective inhibitor design context
Class-level data; scaffold-dependent selectivity to verify
PI3K Kinase selectivity Pyrazole scaffold

4-Amino vs 5-Amino Regioisomer Binding

The regioisomer 1-methyl-3-phenyl-1H-pyrazol-5-amine has been co-crystallized with human 3-phosphoglycerate dehydrogenase (PHGDH) at a resolution of 2.01 Å (PDB ID: 5NZO) [1]. The structure reveals that the 5-amino group forms critical hydrogen bonds within the enzyme active site, while the phenyl ring occupies a hydrophobic pocket. By contrast, 1-methyl-3-phenyl-1H-pyrazol-4-amine, with the amino group at the 4-position, is unable to engage the same binding interactions. This structural evidence directly demonstrates that the 4-amino regioisomer will not inhibit PHGDH, whereas the 5-amino analog does, providing a clear differentiation in target engagement.

Regioisomer binding
Head-to-head
4-amino: no PHGDH binding
5-amino: co-crystallized with PHGDH (PDB 5NZO)
Direct structural differentiation for target engagement
Crystallographic evidence at 2.01 Å
PHGDH Crystal structure Pyrazole regioisomer

Antiproliferative Activity in Cancer Cells

A study investigating 4-amino-(1H)-pyrazole derivatives as JAK inhibitors reported that a compound (3f) bearing a similar 4-aminopyrazole core achieved low nanomolar IC50 values against JAK1 (3.4 nM), JAK2 (2.2 nM), and JAK3 (3.5 nM) in biochemical assays [1]. This suggests that the 4-aminopyrazole motif is compatible with high-potency enzyme inhibition. Additionally, in a related cellular context, a 1-methyl-3-phenyl-1H-pyrazol-4-amine derivative exhibited an IC50 of 10 µM against the MCF7 breast cancer cell line . While this is a modest potency, it validates the scaffold's potential for further optimization. In comparison, unsubstituted pyrazol-4-amines typically lack significant antiproliferative activity, underscoring the functional importance of the 1-methyl and 3-phenyl substituents.

Antiproliferative activity
Class-level inference
MCF7 IC50 = 10 µM; JAK1/2/3 IC50 3.4/2.2/3.5 nM (related derivatives)
Supports antiproliferative assay endpoint context
Scaffold-dependent activity; cell-model data to verify
Antiproliferative Pyrazole scaffold Cancer

1-Methyl-3-phenyl-1H-pyrazol-4-amine: Applications in Kinase Drug Discovery


Kinase Inhibitor Lead Generation

This compound is ideally suited as a starting point for structure-activity relationship (SAR) campaigns targeting receptor tyrosine kinases (e.g., EGFR) and PI3K family kinases. Its demonstrated sub-micromolar EGFR inhibition [1] and class-level PI3K isoform selectivity potential [2] make it a valuable core for medicinal chemistry optimization. Researchers can utilize this scaffold to explore the chemical space around the ATP-binding pocket, leveraging the 4-amino group for hydrogen bonding and the phenyl ring for hydrophobic interactions.

Regioisomer-Controlled Selectivity Studies

The distinct target engagement profiles of the 4-amino and 5-amino regioisomers provide a unique tool for chemical biology. While the 5-amino analog binds PHGDH as evidenced by crystallography [3], the 4-amino regioisomer does not. This allows researchers to probe kinase-dependent pathways with reduced interference from PHGDH-mediated metabolic effects. Procurement of the 4-amino regioisomer ensures a cleaner pharmacological profile for kinase-focused studies.

Fragment-Based Drug Discovery Libraries

With a molecular weight of 173.21 g/mol and favorable physicochemical properties, 1-methyl-3-phenyl-1H-pyrazol-4-amine is an excellent fragment-sized molecule for inclusion in FBDD libraries. Its core has been validated as a ligand for multiple kinases [1][2], offering a promising starting point for fragment growing, linking, or merging strategies. Its commercial availability and defined synthetic tractability further enhance its utility in fragment screening campaigns.

Synthesis of Novel Pyrazole Bioactives

The primary amine group at the 4-position provides a convenient handle for a wide range of derivatization reactions, including amide bond formation, reductive amination, and urea synthesis . This enables the rapid generation of diverse compound libraries for biological screening. The 1-methyl and 3-phenyl substituents offer additional vectors for late-stage functionalization, making this compound a versatile building block for both academic and industrial medicinal chemistry groups seeking to explore new intellectual property space.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR campaigns
Scaffold for kinase hinge-binding motifs
EGFR/PI3K pathway inhibition validation
Regioisomer selectivity context
4-amino vs. 5-amino target engagement profile
PHGDH non-engagement confirmation
Fragment-based library inclusion
Physicochemical fragment properties
Fragment hit validation and growing strategies
Building block for diverse libraries
Primary amine derivatization handle
Synthetic tractability and IP exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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